molecular formula C11H18O5 B8049629 ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate

ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate

Cat. No.: B8049629
M. Wt: 230.26 g/mol
InChI Key: NTDTTXWHMNHYOA-UHFFFAOYSA-N
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Description

ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate is an organic compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate typically involves the reaction of ethyl acetoacetate with an appropriate oxetane derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ester linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or oxetane ring positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Substituted oxetane or ester derivatives.

Scientific Research Applications

ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development and medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The ester functional groups also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    (3-Ethyloxetan-3-yl)methanol: Another oxetane derivative with similar reactivity but different functional groups.

    Ethyl acetoacetate: A precursor in the synthesis of ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate, with similar ester functionality.

    Oxetane: The parent compound of the oxetane family, known for its strained ring structure and reactivity.

Uniqueness: this compound is unique due to its combination of the oxetane ring and ester functional groups, providing a versatile platform for various chemical transformations

Properties

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-3-15-9(12)5-11(7-14-8-11)6-10(13)16-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDTTXWHMNHYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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